

Automated Synthesis of [18F]SFB for PET Radiopharmaceuticals: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate

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This document provides detailed application notes and protocols for the automated synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a critical prosthetic group for the labeling of peptides and proteins with fluorine-18 for positron emission tomography (PET).

Introduction

N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is a widely utilized agent for the [18F]-radiolabeling of biomolecules.^[1] Its application is crucial in the development of novel PET radiopharmaceuticals for imaging a variety of biological targets. The automated synthesis of [18F]SFB offers significant advantages in terms of reproducibility, radiation safety, and cGMP compliance. This document outlines the prevalent automated synthesis methodologies, compares their performance, and provides detailed protocols and quality control procedures.

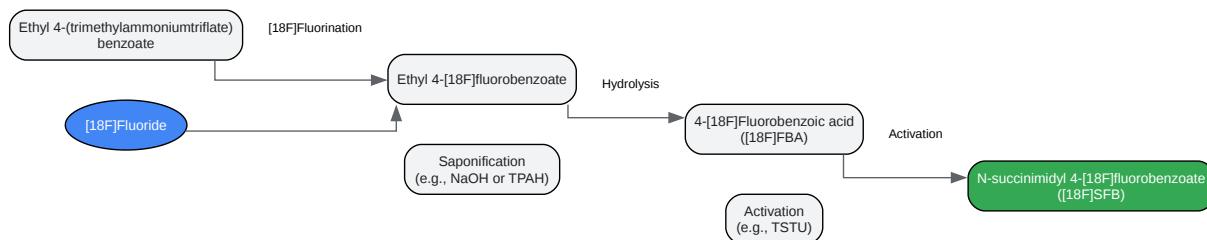
Synthesis Methodologies

The automated synthesis of [18F]SFB is predominantly achieved through a three-step, one-pot procedure. More recent developments have introduced one-step synthesis approaches to simplify the process and reduce synthesis time.^{[2][3]}

Three-Step, One-Pot Synthesis

The conventional and most widely adopted method for the automated synthesis of $[18\text{F}]$ SFB involves three key steps performed sequentially in a single reactor:

- $[18\text{F}]$ Fluorination: Aromatic nucleophilic substitution of a precursor, typically an ammonium triflate salt of a benzoate ester, with $[18\text{F}]$ fluoride.[4]
- Hydrolysis: Saponification of the ester protecting group to yield 4- $[18\text{F}]$ fluorobenzoic acid ($[18\text{F}]$ FBA).[4]
- Activation: Conversion of $[18\text{F}]$ FBA to $[18\text{F}]$ SFB using an activating agent such as O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU).[4]



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Caption: Three-step synthesis pathway of $[18\text{F}]$ SFB.

One-Step Synthesis Approaches

To streamline the production of $[18\text{F}]$ SFB, one-step labeling procedures have been developed. These methods typically involve the direct $[18\text{F}]$ fluorination of precursors like spirocyclic iodonium ylides or pinacol aryl boronates.[2][3] These approaches can reduce synthesis time and simplify automation, avoiding the formation of volatile radioactive side-products.[2][3]

Automated Synthesis Platforms and Performance

Several commercially available automated synthesis modules have been successfully employed for the production of [18F]SFB. The choice of platform can influence radiochemical yield, synthesis time, and ease of operation.

Automated Synthesis Platform	Synthesis Method	Radiochemical Yield (decay-corrected)	Synthesis Time (min)	Radiochemical Purity (%)	Reference
GE TRACERlab FXFN	Three-step, one-pot	25-35% (non-decay corrected)	~40	>95%	[3]
GE FASTlab™	Two-pot	42%	57	>95%	[2]
GE FASTlab™	One-pot	32%	-	Lower chemical purity	[2]
Trasis AllInOne	Three-step, one-pot	44 ± 4%	54	>90%	[3]
In-house (CPCU)	Three-step	35%	50	>98%	[4]
One-Step (Iodonium Ylide)	One-step	5-35% (incorporation)	<60	>95%	[2][3]
One-Step (Pinacol Boronate)	One-step (Cu-mediated)	30% (non-decay corrected)	≤35	>99%	

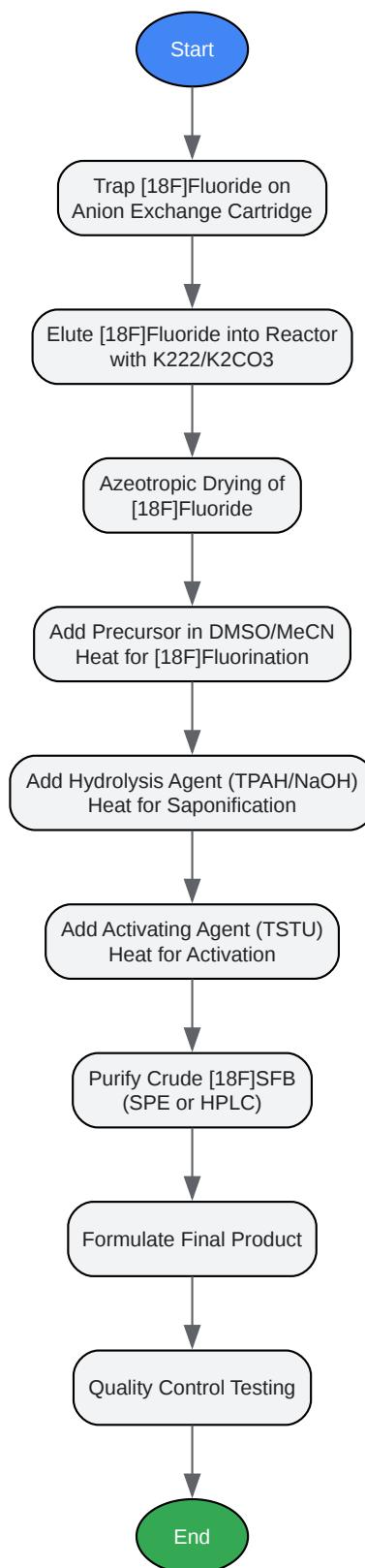
Experimental Protocols

The following are generalized protocols for the automated synthesis of [18F]SFB based on the widely used three-step, one-pot method. Specific parameters may need to be optimized for different synthesis modules.

Reagents and Materials

- [18F]Fluoride in [18O]water
- Kryptofix 2.2.2. (K222)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (MeCN), anhydrous
- Precursor: Ethyl 4-(trimethylammonium triflate)benzoate
- Hydrolysis agent: Tetrapropylammonium hydroxide (TPAH) or Sodium hydroxide (NaOH)
- Activating agent: O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Reagents for purification and formulation

Automated Synthesis Workflow

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